4,10-Aromadendranediol

Beschreibung

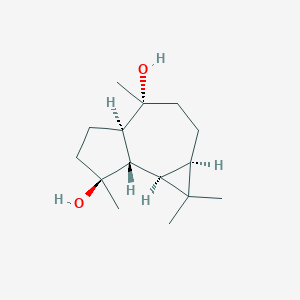

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPMJOWAWGIMM-HTKHVQBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127890 |

Source

|

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70051-38-6 |

Source

|

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 4,10-Aromadendranediol

An In-Depth Technical Guide to 4,10-Aromadendranediol: From Natural Occurrence to Therapeutic Potential

Executive Summary

4,10-Aromadendranediol is a naturally occurring tricyclic sesquiterpenoid alcohol that has emerged as a compound of significant interest in neuropharmacology and drug development. Characterized by a distinctive aromadendrane skeleton, this molecule has been isolated from several plant species and is noted for its potent neuroactive properties. Preclinical studies have demonstrated its capacity to ameliorate memory deficits in models of Alzheimer's disease and to actively promote neurite outgrowth in various neuronal cell lines. The primary mechanism underlying its neuritogenic effects involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in neuronal survival and plasticity. This guide provides a comprehensive technical overview of 4,10-Aromadendranediol, covering its physicochemical properties, natural sources, biological mechanisms, and methodologies for its study, aimed at researchers and professionals in the field of drug discovery.

Introduction to the Aromadendrane Sesquiterpenoid Class

Sesquiterpenoids are a diverse class of C15 terpenoid natural products derived from the biosynthetic precursor Farnesyl Pyrophosphate (FPP). Within this large family, the aromadendranes are a notable subgroup of tricyclic sesquiterpenoids. The defining structural feature of the aromadendrane scaffold is a dimethyl-cyclopropane ring fused to a hydro-azulene (a fused cyclopentane and cycloheptane) skeleton.[1] This rigid and sterically complex architecture provides a unique framework for biological activity. Compounds in the aromadendrene family, often found in plant essential oils, are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties, making them a rich source for therapeutic lead discovery.[2][3]

Physicochemical Properties of 4,10-Aromadendranediol

4,10-Aromadendranediol is a specific stereoisomer within this class, with hydroxyl groups at the C4 and C10 positions conferring distinct polarity and hydrogen-bonding capabilities. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1S,3aR,4R,7S,8R,8aR)-1,8-dimethyl-4-(propan-2-yl)decahydronaphthalene-1,7-diol | N/A (Computed) |

| Synonyms | Aromadendrane-4β,10α-diol | [4] |

| CAS Number | 70051-38-6 | [4][5] |

| Molecular Formula | C₁₅H₂₆O₂ | [4][5] |

| Molecular Weight | 238.37 g/mol | [4] |

| Appearance | Powder | [5] |

| Boiling Point | 314.4 °C | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

Chemical Structure:

Natural Occurrence and Isolation

4,10-Aromadendranediol has been successfully isolated from a variety of plant sources, indicating its distribution across different plant families.

Known Natural Sources:

-

Hedyosmum brasiliense (Family: Chloranthaceae)[4]

-

Chloranthus elatior (Family: Chloranthaceae)[5]

-

Members of the Myrtaceae family[6]

Generalized Isolation Protocol

The isolation of 4,10-Aromadendranediol from plant material typically involves solvent extraction followed by multi-step chromatography. The causality behind this workflow is the sequential separation of compounds based on polarity. The initial crude extraction pulls a wide range of metabolites, while subsequent chromatographic steps refine the mixture, ultimately yielding the pure compound.

-

Extraction: Dried and powdered plant material (e.g., twigs, leaves) is subjected to maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. 4,10-Aromadendranediol is typically enriched in the ethyl acetate or chloroform fractions.

-

Preliminary Fractionation: The crude extract is subjected to flash chromatography over a silica gel column.[8] A solvent gradient (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.

-

Fine Purification: Fractions containing the target compound, identified by Thin Layer Chromatography (TLC), are pooled and further purified. This may involve repeated silica gel column chromatography or chromatography over silica gel impregnated with silver nitrate (AgNO₃), which separates compounds based on the number and geometry of double bonds.[8]

-

Final Polish: High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), can be employed to achieve high purity (≥98%).[5]

-

Structure Verification: The identity and purity of the isolated 4,10-Aromadendranediol are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Generalized workflow for the isolation of 4,10-Aromadendranediol.

Biological Activities and Mechanisms of Action

The primary therapeutic interest in 4,10-Aromadendranediol stems from its significant and well-documented effects on the central nervous system.

Neuroprotection in Alzheimer's Disease Models

Alzheimer's disease (AD) pathology is linked to the accumulation of amyloid-beta (Aβ) peptides and oxidative stress. 4,10-Aromadendranediol has shown promise in counteracting these effects. In mouse models of AD, intracerebroventricular (i.c.v.) administration of the compound significantly ameliorates memory impairment induced by the Aβ₁₋₄₂ peptide.[4][9]

The mechanism for this neuroprotection is rooted in its antioxidant properties. The compound was found to decrease lipid peroxidation while simultaneously increasing the activity of glutathione (GSH), a critical endogenous antioxidant enzyme.[4][9] This dual action helps mitigate the oxidative damage that is a hallmark of neurodegenerative progression.

Induction of Neuritogenesis via ERK Pathway Activation

Perhaps the most compelling activity of 4,10-Aromadendranediol is its ability to promote neurite outgrowth, the process of neurons extending their axons and dendrites. This is a crucial aspect of neural development, repair, and plasticity. Studies using PC12 (pheochromocytoma), N1E115 (neuroblastoma), and primary cortical neuron cell lines have demonstrated that the compound significantly enhances neurite length, number, and branching.[5][7]

The choice of these cell lines is strategic: PC12 cells are a well-established model for studying neuronal differentiation in response to nerve growth factor (NGF), allowing for the assessment of compounds that can potentiate this effect. The validation in primary neurons confirms the activity is not an artifact of transformed cell lines.

Mechanistic investigations revealed that these effects are mediated through the activation of the ERK (Extracellular signal-regulated kinase) signaling pathway .[7] Specifically, 4,10-Aromadendranediol treatment leads to:

-

Increased Phosphorylation of ERK1/2: This is the key activation step of the pathway.

-

Phosphorylation of Downstream GSK-3β: Activated ERK phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β).

-

Induction of β-catenin: Inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate.

-

Upregulation of Wnt Pathway Genes: β-catenin acts as a transcription factor, upregulating genes such as the Wnt receptor Fzd1 and the ligand Wnt3a.[7]

This entire cascade can be blocked by a specific ERK1/2 inhibitor (e.g., PD98059), confirming that ERK activation is the indispensable upstream event for the observed neuritogenesis.[7]

Caption: Signaling pathway for 4,10-Aromadendranediol-induced neuritogenesis.

Synthesis and Biosynthesis

Chemical Synthesis

The complex, sterically hindered tricyclic core of aromadendranes makes their total synthesis a significant challenge, attracting the attention of synthetic chemists. While specific routes for 4,10-Aromadendranediol are not widely published, syntheses of related isomers like (-)-Aromadendranediol and (-)-4β,7α-aromadendranediol have been achieved.[10][11] These syntheses often employ sophisticated strategies such as organocatalytic C-C ring construction and gold(I)-catalyzed cascade cyclizations starting from acyclic precursors like (E,E)-farnesol.[11][12] The development of these synthetic routes is crucial for producing analogues for structure-activity relationship (SAR) studies.

Biosynthesis

In nature, all sesquiterpenoids originate from farnesyl pyrophosphate (FPP). The biosynthesis of the aromadendrane skeleton is a feat of enzymatic control, catalyzed by terpene cyclase enzymes. The process involves the ionization of FPP to form a farnesyl cation, which then undergoes a series of complex intramolecular cyclizations and rearrangements to build the fused ring system.[11]

Caption: Simplified biosynthetic pathway to 4,10-Aromadendranediol.

Experimental Protocol: In Vitro Neurite Outgrowth Assay

This protocol describes a representative experiment to validate the neuritogenic activity of 4,10-Aromadendranediol using the NGF-induced PC12 cell differentiation model, as described in the literature.[7]

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding: Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with the following:

-

Vehicle Control (e.g., 0.1% DMSO)

-

NGF (e.g., 50 ng/mL) + Vehicle

-

NGF (50 ng/mL) + 4,10-Aromadendranediol (test concentrations, e.g., 1 µM, 5 µM, 10 µM)

-

(Optional) Inhibitor Control: Pre-treat with an ERK inhibitor (e.g., 10 µM PD98059) for 1 hour before adding NGF and the test compound.

-

-

Incubation: Cells are incubated for 48-72 hours to allow for differentiation and neurite extension.

-

Imaging and Analysis:

-

Cells are fixed with 4% paraformaldehyde.

-

Images are captured from multiple random fields per well using a phase-contrast microscope.

-

Neurite length is quantified using imaging software (e.g., ImageJ). A neurite is defined as a process that is at least twice the length of the cell body diameter.

-

-

Validation: A statistically significant increase in the percentage of neurite-bearing cells and in the average neurite length in the compound-treated group compared to the NGF-only group indicates positive activity. The abrogation of this effect in the inhibitor control group validates the mechanism.

Future Directions and Therapeutic Potential

4,10-Aromadendranediol stands out as a promising natural product lead for the development of therapeutics for neurodegenerative diseases and nerve injury. Its dual-action profile—providing both neuroprotection via antioxidant activity and promoting neuronal repair via neuritogenesis—is highly desirable.

Key areas for future research include:

-

Pharmacokinetic and Safety Profiling: In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for its translation into a clinical candidate.

-

In Vivo Efficacy: Validation of its therapeutic effects in more advanced animal models of Alzheimer's disease, Parkinson's disease, or peripheral nerve damage is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: The chemical synthesis of analogues will help identify the key structural motifs responsible for its activity and can lead to the design of more potent and drug-like molecules.

-

Target Deconvolution: While the ERK pathway is clearly implicated, further studies could uncover the direct molecular target(s) to which 4,10-Aromadendranediol binds to initiate this signaling cascade.

References

-

Oxford Academic. (n.d.). 14271 Organocatalytic CC Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Oxford Academic. [Link]

-

Organic Chemistry Portal. (2009). Organocatalytic C-C Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Organic-chemistry.org. [Link]

-

National Center for Biotechnology Information. (n.d.). Aromadendrane. PubChem Compound Database. [Link]

-

Zhang, L., et al. (2017). The Natural Product 4,10-aromadendranediol Induces Neuritogenesis in Neuronal Cells in Vitro Through Activation of the ERK Pathway. Acta Pharmacologica Sinica. [Link]

-

Liao, M., et al. (2022). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules. [Link]

-

ACS Publications. (2023). Heterodimers of Aromadendrane Sesquiterpenoid with Benzoquinone from the Chinese Liverwort Mylia nuda. Journal of Natural Products. [Link]

-

MDPI. (2022). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules. [Link]

-

ResearchGate. (2012). Aromadendrane sesquiterpenoids from the essential oil of leaves of Duguetia glabriuscula - Annonaceae. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2005). Enantioselective synthesis of 10-epi-anamarine via an iterative dihydroxylation sequence. PubMed. [Link]

-

BioCrick. (n.d.). Aromadendrene | CAS:489-39-4. BioCrick. [Link]

-

Wageningen University & Research. (1997). Germacrane sesquiterpenes : synthesis and role in biosynthesis. Research@WUR. [Link]

-

MDPI. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. MDPI. [Link]

-

ResearchGate. (2014). Naturally occurring aromadendranes. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4,10-Aromadendranediol | CAS:70051-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. biosynth.com [biosynth.com]

- 7. The natural product 4,10-aromadendranediol induces neuritogenesis in neuronal cells in vitro through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4,10-Aromadendranediol | 70051-38-6 [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Organocatalytic C-C Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan) [organic-chemistry.org]

4,10-Aromadendranediol chemical structure and properties

An In-Depth Technical Guide to 4,10-Aromadendranediol: From Chemical Structure to Therapeutic Potential

Introduction

4,10-Aromadendranediol is a naturally occurring sesquiterpene alcohol belonging to the aromadendrane class of bicyclic sesquiterpenoids. These compounds are characterized by a fused cyclopropane and cycloheptane ring system, forming a distinctive tricyclic core. Found in various plant species, 4,10-Aromadendranediol has garnered significant interest within the scientific community, particularly for its potential neuroprotective properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural sources, and biological activities, with a focus on its potential applications in drug discovery and development for neurodegenerative diseases.

Chemical Structure and Stereochemistry

The unique tricyclic structure of 4,10-Aromadendranediol is fundamental to its biological activity. The molecule possesses a complex stereochemistry that has been elucidated through spectroscopic techniques and, in some cases, total synthesis.

The specific stereoisomer commonly cited for its biological activity is Aromadendrane-4β,10α-diol.[1] The IUPAC name for this compound is (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol.[2] The key structural features include:

-

Aromadendrane Skeleton: A tricyclic system composed of a five-membered ring fused to a seven-membered ring, with a cyclopropane ring fused to the five-membered ring.

-

Hydroxyl Groups: Two hydroxyl (-OH) groups are located at positions 4 and 10 of the aromadendrane core.

-

Stereocenters: The molecule contains multiple chiral centers, leading to various possible stereoisomers. The specific spatial arrangement of the hydroxyl groups (β at C-4 and α at C-10) is crucial for its observed biological effects.

Below is a 2D representation of the chemical structure of 4,10-Aromadendranediol.

Caption: 2D Chemical Structure of 4,10-Aromadendranediol.

Physicochemical Properties

A summary of the key physicochemical properties of 4,10-Aromadendranediol is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2][3] |

| Molecular Weight | 238.37 g/mol | [1][2][3] |

| CAS Number | 70051-38-6 | [1][2][3] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Natural Occurrence and Isolation

4,10-Aromadendranediol has been identified in several plant species, highlighting its role as a secondary metabolite in the plant kingdom. Notable natural sources include:

-

Hedyosmum brasiliense (Chloranthaceae family): This plant is a known source of various sesquiterpenoids, including 4,10-Aromadendranediol.[1]

-

Neolitsea hiiranensis |[2] |

-

Panax ginseng |[2] |

-

Baccharis gaudichaudiana |[4] |

The isolation of 4,10-Aromadendranediol from these natural sources typically involves a multi-step process. The following is a generalized protocol for its extraction and purification.

General Isolation Protocol

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between an immiscible aqueous-organic solvent system (e.g., water-ethyl acetate) to separate compounds based on their polarity. The organic phase, containing the less polar sesquiterpenoids, is collected.

-

Chromatographic Purification: The organic fraction is subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate).

-

Preparative HPLC: Fractions containing 4,10-Aromadendranediol are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water).

-

Caption: General workflow for the isolation of 4,10-Aromadendranediol.

Synthetic Approaches

While 4,10-Aromadendranediol is naturally available, synthetic routes are crucial for producing larger quantities for research and for creating structural analogs for structure-activity relationship (SAR) studies. The total synthesis of (-)-Aromadendranediol has been reported, often employing organocatalytic methods to control the stereochemistry of the complex tricyclic core.[6][7] These synthetic strategies typically involve the stereoselective construction of the fused ring system and the subsequent introduction of the hydroxyl groups at the C-4 and C-10 positions.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in 4,10-Aromadendranediol lies in its neuroprotective and neurotrophic effects.

Neuroprotection in Alzheimer's Disease Models

Research has demonstrated that Aromadendrane-4β,10α-diol can significantly ameliorate memory impairment induced by the β-amyloid peptide (Aβ₁₋₄₂), a hallmark of Alzheimer's disease.[1][3] The proposed mechanism of action involves the modulation of oxidative stress. Specifically, it has been shown to increase the activity of the antioxidant enzyme glutathione (GSH) and decrease lipid peroxidation in the brains of mouse models of Alzheimer's disease.[1]

Caption: Proposed neuroprotective mechanism of 4,10-Aromadendranediol.

Neurite Outgrowth Promotion

In addition to its antioxidant properties, 4,10-Aromadendranediol has been found to promote neurite outgrowth in neuronal cell lines.[4] This effect is mediated through the activation of the ERK (Extracellular signal-Regulated Kinase) signaling pathway.[4] The ability to stimulate the growth of new neurites suggests that this compound could be beneficial for repairing neuronal damage in various neurological disorders.

Conclusion

4,10-Aromadendranediol is a fascinating natural product with a complex chemical structure and promising biological activities. Its neuroprotective effects, demonstrated in models of Alzheimer's disease, and its ability to promote neurite outgrowth highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research into its mechanism of action, structure-activity relationships, and preclinical efficacy is warranted to fully explore its therapeutic potential.

References

-

Organic Chemistry Portal. (2009, December 14). Organocatalytic C-C Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Retrieved from [Link]

-

PubChem. (n.d.). (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop(e)azulene-4,7-diol. Retrieved from [Link]

-

Oxford Academic. (n.d.). 14271 Organocatalytic CC Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop(e)azulene-4,7-diol | C15H26O2 | CID 14312736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,10-Aromadendranediol | 70051-38-6 [chemicalbook.com]

- 4. 4,10-Aromadendranediol | CAS:70051-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. Aromadendrene | CAS:489-39-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. Organocatalytic C-C Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan) [organic-chemistry.org]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Aromadendrane-4β,10α-diol (CAS: 70051-38-6): A Promising Neuroactive Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Aromadendrane-4β,10α-diol, a bicyclic sesquiterpenoid alcohol, has emerged as a molecule of significant interest within the neuroscience and drug discovery communities. Primarily isolated from botanical sources, this natural product has demonstrated compelling neuroprotective and neuro-regenerative properties in preclinical models. This guide provides a comprehensive technical overview of aromadendrane-4β,10α-diol, consolidating its chemical characteristics, methodologies for its isolation and characterization, and a detailed exploration of its biological activities and mechanism of action. Particular emphasis is placed on its potential as a therapeutic lead for neurodegenerative disorders such as Alzheimer's disease. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic potential of this unique sesquiterpenoid.

Introduction: The Therapeutic Potential of Aromadendrane Sesquiterpenoids

The aromadendrane class of sesquiterpenoids, characterized by a fused tricyclic system comprising a five-membered, a seven-membered, and a three-membered ring, are widely distributed in the plant kingdom.[1][2] These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] Among these, aromadendrane-4β,10α-diol has distinguished itself through its notable neuroactive properties. Initial investigations have revealed its capacity to ameliorate memory impairment in animal models of Alzheimer's disease and to promote the growth of neurites, the projections from neurons that are essential for neural communication.[3][4] This guide will delve into the technical details underpinning these promising findings.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of aromadendrane-4β,10α-diol is fundamental for its study and application.

| Property | Value | Source |

| CAS Number | 70051-38-6 | [3] |

| Molecular Formula | C₁₅H₂₆O₂ | [3] |

| Molecular Weight | 238.37 g/mol | [3] |

| IUPAC Name | (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-4,7-diol | N/A |

| Canonical SMILES | CC1(C)[C@H]2C[C@H]3C(C)(O)CC[C@]3([C@H]2O)C | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | N/A |

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid tricyclic structure and multiple stereocenters. Key signals would include singlets for the methyl groups, and a series of multiplets in the aliphatic region corresponding to the methine and methylene protons of the ring system. The protons attached to the carbons bearing the hydroxyl groups would likely appear as downfield multiplets.

-

¹³C NMR: The carbon NMR spectrum should display 15 distinct signals corresponding to the carbon skeleton. The signals for the two carbons attached to the hydroxyl groups (C4 and C10) would be observed in the downfield region (typically 70-85 ppm). The quaternary carbons and the methyl carbons would also have characteristic chemical shifts. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[5][6]

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum under EI conditions would likely show a molecular ion peak (M⁺) at m/z 238, although it may be of low intensity. The fragmentation pattern would be complex, with characteristic losses of water (M⁺ - 18) and methyl groups (M⁺ - 15).[7][8]

-

Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule [M+H]⁺ at m/z 239 or sodiated adduct [M+Na]⁺ at m/z 261 would be expected as the base peak. Tandem mass spectrometry (MS/MS) would be invaluable for structural confirmation through collision-induced dissociation (CID) studies.[7][9]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. C-H stretching and bending vibrations would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Natural Occurrence, Isolation, and Purification

Aromadendrane-4β,10α-diol is a naturally occurring sesquiterpenoid found in several plant species.

Primary Natural Source: Hedyosmum brasiliense (Chloranthaceae family)[3][5][10]

Workflow for Isolation and Purification:

The following is a generalized protocol for the isolation of aromadendrane-4β,10α-diol from Hedyosmum brasiliense, based on established methods for sesquiterpenoid extraction.[5][10] Optimization will be necessary to maximize yield and purity.

Caption: Generalized workflow for the isolation and purification of aromadendrane-4β,10α-diol.

Causality in Experimental Choices:

-

Solvent Extraction: Ethanol or methanol are chosen for their ability to efficiently extract a broad range of secondary metabolites, including sesquiterpenoids.

-

Liquid-Liquid Partitioning: This step is crucial for the initial fractionation of the crude extract, separating compounds based on their polarity. Aromadendrane-4β,10α-diol, being moderately polar due to its two hydroxyl groups, is expected to partition into the dichloromethane or ethyl acetate fraction.

-

Column Chromatography: Silica gel is the standard stationary phase for the separation of sesquiterpenoids. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) allows for the sequential elution of compounds with increasing polarity.

-

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) is often necessary to achieve high purity, especially when dealing with complex mixtures of structurally similar compounds. Recrystallization can be an effective final step if a suitable solvent system is identified.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in aromadendrane-4β,10α-diol stems from its demonstrated neuroprotective and neuro-regenerative effects.

4.1. Neuroprotection in Alzheimer's Disease Models

-

Amelioration of Amyloid-β Induced Memory Impairment: In a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) peptide 1-42, aromadendrane-4β,10α-diol has been shown to significantly ameliorate memory impairment.[3][11]

-

Antioxidant Activity: The neuroprotective effects are, at least in part, attributed to its antioxidant properties. Treatment with aromadendrane-4β,10α-diol has been observed to increase the activity of the antioxidant enzyme glutathione (GSH) and decrease lipid peroxidation in the brains of Aβ-treated mice.[3]

4.2. Promotion of Neurite Outgrowth

-

In Vitro Evidence: Aromadendrane-4β,10α-diol has been shown to promote neurite outgrowth in neuronal cell lines.[4] This activity is crucial for neuronal development, regeneration, and the formation of synaptic connections.

4.3. Mechanism of Action: The Role of the ERK Signaling Pathway

The pro-neuronal effects of aromadendrane-4β,10α-diol are linked to the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4]

Caption: Proposed mechanism of action for aromadendrane-4β,10α-diol-induced neurite outgrowth via the ERK signaling pathway.

Elucidation of the Pathway:

-

Upstream Activation: While the direct molecular target of aromadendrane-4β,10α-diol has not yet been identified, it is hypothesized to interact with a cell surface receptor or an intracellular signaling molecule that leads to the activation of the Ras-Raf-MEK-ERK cascade.

-

ERK Phosphorylation: The sequential phosphorylation and activation of Raf, MEK, and finally ERK is a well-established signaling module.

-

Nuclear Translocation and Transcriptional Regulation: Activated (phosphorylated) ERK translocates to the nucleus where it phosphorylates and activates various transcription factors. In the context of neuronal differentiation, key transcription factors include NeuroD1 and CREB (cAMP response element-binding protein).[1][12]

-

Target Gene Expression: The activation of these transcription factors leads to the expression of genes involved in axonogenesis and dendrite development, such as Gata3, Foxb1, and Lhx1.[1][12]

-

Neurite Outgrowth: The coordinated expression of these genes ultimately results in the morphological changes associated with neurite outgrowth, including the extension and branching of axons and dendrites.

Experimental Protocols

5.1. In Vitro Neurite Outgrowth Assay

This protocol provides a framework for assessing the neurite-promoting activity of aromadendrane-4β,10α-diol using a neuronal cell line (e.g., PC-12 or SH-SY5Y).

-

Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate pre-coated with a suitable substrate (e.g., poly-L-lysine or laminin).

-

Cell Differentiation (if applicable): For cell lines like PC-12, induce differentiation with a low concentration of Nerve Growth Factor (NGF).

-

Compound Treatment: Treat the cells with varying concentrations of aromadendrane-4β,10α-diol (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a higher concentration of NGF).

-

Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length, number of neurites per cell, and branching points using appropriate image analysis software.

5.2. In Vivo Alzheimer's Disease Model

This protocol outlines the key steps for evaluating the neuroprotective effects of aromadendrane-4β,10α-diol in an Aβ-induced mouse model of Alzheimer's disease.[3][11]

-

Animal Model: Use adult male mice (e.g., C57BL/6).

-

Stereotaxic Surgery: Anesthetize the mice and perform a stereotaxic injection of aggregated Aβ₁₋₄₂ peptide (e.g., 400 pmol/mouse) into the cerebral ventricles (i.c.v.).

-

Compound Administration: Immediately following Aβ₁₋₄₂ injection, administer aromadendrane-4β,10α-diol (e.g., 1 µ g/mouse , i.c.v.) or vehicle.

-

Behavioral Testing: After a recovery period (e.g., 7 days), assess cognitive function using a memory task such as the passive avoidance test or the Morris water maze.

-

Biochemical Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue. Prepare brain homogenates to measure markers of oxidative stress, such as glutathione (GSH) levels and thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.

Preclinical Development Considerations: Pharmacokinetics and Toxicology

For any natural product to progress towards clinical application, a thorough understanding of its pharmacokinetic (PK) and toxicological profile is essential. While specific data for aromadendrane-4β,10α-diol is limited, general characteristics of sesquiterpenoids and preliminary data on related compounds can provide initial guidance.

Pharmacokinetics:

-

Absorption: As a moderately lipophilic molecule, aromadendrane-4β,10α-diol is likely to be absorbed after oral administration, although its bioavailability may be influenced by first-pass metabolism.[13]

-

Distribution: Sesquiterpenoids generally exhibit good tissue distribution, including the potential to cross the blood-brain barrier, which is a critical attribute for a neuroactive compound.

-

Metabolism: The primary site of metabolism is expected to be the liver, involving phase I (oxidation, hydroxylation) and phase II (glucuronidation) reactions.[13] The hydroxyl groups of aromadendrane-4β,10α-diol are likely sites for conjugation.

-

Excretion: Metabolites are typically excreted in the urine and feces.

Toxicology:

-

Cytotoxicity: Initial in vitro cytotoxicity assays (e.g., MTT or LDH release assays) in relevant cell lines (e.g., neuronal cells, hepatocytes) are necessary to determine the therapeutic window.

-

Genotoxicity: The Ames test for mutagenicity is a standard initial screen for genotoxic potential.

-

In Vivo Toxicity: Acute and sub-chronic toxicity studies in rodents are required to identify any potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).[14]

Future Directions and Conclusion

Aromadendrane-4β,10α-diol represents a promising natural product scaffold for the development of novel therapeutics for neurodegenerative diseases. Future research should focus on:

-

Total Synthesis: The development of a scalable and efficient total synthesis would provide a reliable source of the compound for further studies and enable the generation of analogues for structure-activity relationship (SAR) studies.

-

Target Identification: Elucidating the direct molecular target(s) of aromadendrane-4β,10α-diol will provide a deeper understanding of its mechanism of action.

-

Pharmacokinetic and Toxicology Studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for its progression as a drug candidate.

-

Efficacy in Chronic Disease Models: Evaluation of its efficacy in transgenic mouse models of Alzheimer's disease that more closely mimic the chronic nature of the human condition is a critical next step.

References

-

Amoah SK, et al. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer. Eur J Pharmacol. 2015 Dec 15;769:195-202. [Link]

-

Chen, X., et al. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules. 2022, 27(18), 5894. [Link]

-

The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC. [Link]

-

Biavatti, M. W., et al. Sesquiterpene lactones from the leaves of Hedyosmum brasiliense (Chloranthaceae). Phytochemistry. 2012, 81, 129-135. [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. [Link]

-

ERK Regulates NeuroD1-mediated Neurite Outgrowth via Proteasomal Degradation - PMC. [Link]

-

Involvement of Akt in neurite outgrowth - PMC. [Link]

-

What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. [Link]

-

Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers; - The Royal Society of Chemistry. [Link]

-

A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]

-

ERK Regulates NeuroD1-mediated Neurite Outgrowth via Proteasomal Degradation. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer. [Link]

-

The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. [Link]

-

Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment. [Link]

-

Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegenerative Diseases. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

Sesquiterpenoids from Hedyosmum orientale. [Link]

-

Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii. [Link]

-

connecting molecular structures with diverse mass spectrometry fragmentation behaviours. [Link]

-

MS/MS studies on the selective on-line detection of sesquiterpenes using a flowing afterglow-tandem mass spectrometer. [Link]

Sources

- 1. ERK Regulates NeuroD1-mediated Neurite Outgrowth via Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of behavioral and pharmacological effects of Hedyosmum brasiliense and isolated sesquiterpene lactones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones from the leaves of Hedyosmum brasiliense (Chloranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. Antinociception caused by the extract of Hedyosmum brasiliense and its active principle, the sesquiterpene lactone 13-hydroxy-8,9-dehydroshizukanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ERK Regulates NeuroD1-mediated Neurite Outgrowth via Proteasomal Degradation [en-journal.org]

- 13. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of 4,10-Aromadendranediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,10-Aromadendranediol, a bicyclic sesquiterpenoid diol, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural sources of this promising compound, detailing its origins in various plant species. The guide further presents established methodologies for the extraction, isolation, and purification of 4,10-Aromadendranediol, offering actionable protocols for laboratory application. Additionally, it delves into the analytical characterization of the molecule and explores its biosynthetic pathway, providing a holistic understanding for researchers and drug development professionals.

Introduction: The Significance of 4,10-Aromadendranediol

4,10-Aromadendranediol is a sesquiterpenoid belonging to the aromadendrane class, characterized by a distinctive tricyclic skeleton. Its molecular structure, featuring hydroxyl groups at the 4 and 10 positions, underpins its unique biological activities. Preliminary research has highlighted its potential as a neuroprotective agent, with studies indicating its ability to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This has positioned 4,10-Aromadendranediol as a valuable lead compound in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease.

Principal Natural Sources

4,10-Aromadendranediol has been identified and isolated from a select number of terrestrial plants. The primary and most well-documented sources are detailed below.

Table 1: Prominent Natural Sources of 4,10-Aromadendranediol

| Biological Source | Family | Common Name | Part(s) Used | Key References |

| Hedyosmum brasiliense | Chloranthaceae | Brazilian mint | Leaves | [1] |

| Baccharis gaudichaudiana | Asteraceae | - | Dried twigs | [2] |

| Xylopia brasiliensis | Annonaceae | Brazilian pepper | Leaves, Branches | [3][4] |

While this guide focuses on these primary botanical sources, it is plausible that 4,10-Aromadendranediol may be present in other related species, warranting further phytochemical investigation.

Extraction and Isolation: A Methodological Workflow

The successful isolation of 4,10-Aromadendranediol from its natural matrices is contingent upon a systematic and optimized workflow. The following protocol is a synthesized methodology based on established practices for the isolation of sesquiterpenoids from plant materials.

General Extraction and Fractionation Protocol

This protocol outlines a general procedure for obtaining a crude extract enriched with sesquiterpenoids.

Step 1: Plant Material Preparation

-

Air-dry the collected plant material (leaves or twigs) in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material with a suitable organic solvent. Dichloromethane (CH₂Cl₂) is a commonly employed solvent for the extraction of sesquiterpenoids.

-

Perform the extraction at room temperature over a period of 48-72 hours, with intermittent agitation to enhance extraction efficiency.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Liquid-Liquid Partitioning (Optional)

-

To achieve a preliminary separation of compounds based on polarity, the crude extract can be subjected to liquid-liquid partitioning. This typically involves dissolving the extract in a methanol-water mixture and sequentially partitioning it with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. The sesquiterpenoid fraction is often concentrated in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The purification of 4,10-Aromadendranediol from the enriched extract is achieved through a series of chromatographic techniques.

Step 1: Silica Gel Column Chromatography

-

The crude or fractionated extract is subjected to column chromatography on silica gel.[3]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Step 2: Sephadex LH-20 Column Chromatography

-

Fractions enriched with 4,10-Aromadendranediol from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20.[3]

-

Methanol is a common mobile phase for this step, which separates molecules based on their size.

Step 3: High-Performance Liquid Chromatography (HPLC) (Optional)

-

For final purification to obtain a high-purity sample, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile is a typical setup.

Figure 1. A generalized workflow for the isolation of 4,10-Aromadendranediol.

Analytical Characterization

The structural elucidation and confirmation of isolated 4,10-Aromadendranediol are performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[5]

Biosynthesis of 4,10-Aromadendranediol

The biosynthesis of 4,10-Aromadendranediol follows the general pathway for sesquiterpenoids, originating from the isoprenoid pathway.

Step 1: Formation of Farnesyl Pyrophosphate (FPP)

-

The biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, to form geranyl pyrophosphate (GPP).

-

A subsequent condensation of GPP with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).[6]

Step 2: Cyclization to the Aromadendrane Skeleton

-

FPP undergoes a complex cyclization cascade catalyzed by a specific sesquiterpene synthase (STS), also known as a sesquiterpene cyclase.[6][7] This enzyme facilitates the formation of the characteristic tricyclic aromadendrane skeleton. The exact identity of the STS responsible for aromadendrane synthesis is an area of ongoing research.

Step 3: Hydroxylation

-

The final step in the biosynthesis of 4,10-Aromadendranediol involves the stereospecific hydroxylation of the aromadendrane skeleton at positions C-4 and C-10.

-

This oxidation is catalyzed by cytochrome P450 monooxygenases (CYP450s), a diverse family of enzymes known for their role in the functionalization of terpenoid scaffolds.[6][8][9] The specific CYP450 enzymes involved in this dihydroxylation have yet to be fully characterized.

Figure 2. The biosynthetic pathway leading to 4,10-Aromadendranediol.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the natural sources, isolation, and biosynthesis of 4,10-Aromadendranediol. The methodologies presented herein offer a foundation for researchers to obtain this valuable compound for further investigation. Future research should focus on the discovery of novel, higher-yielding natural sources of 4,10-Aromadendranediol. Furthermore, the elucidation of the specific enzymes involved in its biosynthesis could pave the way for metabolic engineering approaches to produce this compound in scalable microbial systems. Such advancements will be critical in unlocking the full therapeutic potential of 4,10-Aromadendranediol.

References

-

Moreira, I. C., et al. (2003). Antifungal aromadendrane sesquiterpenoids from the leaves of Xylopia brasiliensis. Journal of the Brazilian Chemical Society, 14(5), 828-831. [Link]

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

-

Bell, S. G., et al. (2017). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 56(33), 9854-9858. [Link]

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

-

Zhang, Y., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. International Journal of Molecular Sciences, 25(18), 9988. [Link]

- (Reference not directly cited in the final text, but used for background inform

-

Hayashi, K., et al. (2005). Gaudichanolides A and B, clerodane diterpenes from Baccharis gaudichaudiana. Journal of Natural Products, 68(7), 1121-1124. [Link]

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

- (Reference not directly cited in the final text, but used for background inform

-

Groves, J. T. (2006). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Proceedings of the National Academy of Sciences, 103(31), 11509-11516. [Link]

- (Reference not directly cited in the final text, but used for background inform

-

Lago, J. H. G., et al. (2004). Sesquiterpenes, diterpenes, steroids and alkaloid from branches of Xylopia brasiliensis Spreng (Annonaceae). Biochemical Systematics and Ecology, 32(9), 851-854. [Link]

Sources

- 1. Sesquiterpene lactones from the leaves of Hedyosmum brasiliense (Chloranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gaudichanolides A and B, clerodane diterpenes from Baccharis gaudichaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. repositorio.ufba.br [repositorio.ufba.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of 4,10-Aromadendranediol from Baccharis gaudichaudiana

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of 4,10-Aromadendranediol, a bioactive sesquiterpenoid, from the dried aerial parts of Baccharis gaudichaudiana DC. (Asteraceae). The protocol herein is designed for researchers, natural product scientists, and drug development professionals, offering a logical, step-by-step workflow from plant material extraction to high-purity compound isolation. The guide emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deep understanding of the process. Methodologies covered include solvent extraction, liquid-liquid partitioning, and a multi-stage chromatographic purification strategy involving Vacuum Liquid Chromatography (VLC) and conventional Column Chromatography (CC). The identity and purity of the final compound are validated through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Scientific Context

Baccharis gaudichaudiana is a plant species prevalent in South America, where it is utilized in traditional medicine.[1] The genus Baccharis is a rich source of diverse secondary metabolites, including diterpenes and flavonoids.[2] Among the myriad of compounds isolated from this genus, the sesquiterpenoids, a class of 15-carbon terpenes, are of significant interest due to their structural complexity and broad range of biological activities.[3]

4,10-Aromadendranediol is an aromadendrane-type sesquiterpenoid alcohol that has been successfully isolated from the dried twigs of Baccharis gaudichaudiana.[4] This class of compounds is characterized by a tricyclic skeleton containing a cyclopropane ring. The therapeutic potential of 4,10-Aromadendranediol is an active area of research, with studies indicating it may play a role in ameliorating memory impairment in models of Alzheimer's disease.[3][5] Given its promising bioactivity, a robust and efficient isolation protocol is crucial for facilitating further pharmacological investigation and potential drug development.

This guide presents a synthesized, reliable protocol for the isolation of 4,10-Aromadendranediol, providing the technical detail necessary for its successful replication in a laboratory setting.

Strategic Workflow for Isolation

The isolation of a specific natural product from a complex plant matrix is a multi-step process that requires a systematic reduction of complexity. The strategy outlined here is based on the principle of progressive purification, where each step enriches the concentration of the target compound relative to other constituents.

Caption: Overall workflow for the isolation of 4,10-Aromadendranediol.

Experimental Protocols

Plant Material Preparation and Extraction

The initial extraction is designed to efficiently remove a broad spectrum of secondary metabolites from the plant matrix. A moderately polar solvent system is chosen to ensure the solubilization of sesquiterpenoids like 4,10-Aromadendranediol.

Protocol:

-

Preparation: Obtain dried aerial parts (twigs and leaves) of Baccharis gaudichaudiana. Grind the material into a coarse powder (20-40 mesh) to increase the surface area for solvent penetration.

-

Maceration: Submerge the powdered plant material (e.g., 1 kg) in a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) (1:1 v/v) at a ratio of 1:5 (w/v).

-

Extraction: Allow the mixture to macerate at room temperature for 48 hours with occasional agitation. This extended period allows for thorough leaching of the target compounds.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

-

Re-extraction: To maximize yield, re-submerge the plant residue in fresh solvent and repeat the extraction process twice more. Combine all crude extracts.

Causality: The DCM:MeOH mixture provides a polarity range suitable for extracting both non-polar and moderately polar compounds, including sesquiterpenoid diols. Keeping the temperature below 40°C prevents the degradation of potentially thermolabile compounds.

Liquid-Liquid Partitioning for Preliminary Fractionation

The crude extract contains a vast array of compounds, including highly non-polar waxes and lipids, as well as highly polar sugars and salts. Liquid-liquid partitioning is a crucial step to remove these interfering substances and enrich the fraction containing the target sesquiterpenoid.

Protocol:

-

Dissolution: Dissolve the crude extract (e.g., 50 g) in 90% aqueous methanol (500 mL).

-

Defatting: Transfer the methanolic solution to a separatory funnel and partition it against an equal volume of n-hexane (3 x 500 mL). Vigorously shake and allow the layers to separate.

-

Fraction Collection: Collect the lower, methanol-rich layer. The upper n-hexane layer, containing non-polar constituents, can be discarded or saved for other analyses.

-

Concentration: Remove the methanol from the collected fraction under reduced pressure to yield the enriched methanolic fraction.

Causality: 4,10-Aromadendranediol, with its two hydroxyl groups, is significantly more polar than lipids and waxes. Therefore, it will preferentially partition into the more polar 90% methanol phase, while the non-polar contaminants are removed into the n-hexane phase.

Chromatographic Purification Cascade

This multi-stage chromatographic approach is the core of the isolation process, designed to separate compounds based on their differential adsorption to a solid stationary phase.

VLC is employed for a rapid, coarse separation of the enriched methanolic fraction. It is a preparative technique that allows for the processing of large amounts of material with good initial resolution.[6]

Protocol:

-

Column Packing: Use a sintered glass funnel (e.g., 10 cm diameter) as the VLC column. Pack it with silica gel 60 (70-230 mesh) to a height of approximately 5-7 cm.

-

Sample Loading: Dissolve the enriched methanolic fraction (e.g., 20 g) in a minimal amount of DCM/MeOH. Adsorb this solution onto a small amount of silica gel (~40 g) and dry it to a free-flowing powder. Carefully layer this powder on top of the packed column.

-

Elution: Elute the column sequentially with solvents of increasing polarity. Start with 100% n-hexane, followed by a stepwise gradient of ethyl acetate (EtOAc) in n-hexane (e.g., 5%, 10%, 20%, 40%, 60%, 80% EtOAc), and finish with 100% EtOAc and then 5% MeOH in EtOAc. Collect fractions of approximately 250-500 mL for each solvent step.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating). Combine fractions with similar TLC profiles that show spots consistent with a moderately polar compound.

Causality: The stepwise gradient allows for the separation of compound classes based on polarity. Non-polar terpenes will elute in the early, low-polarity fractions, while the more polar 4,10-Aromadendranediol is expected to elute in the mid-to-high polarity n-hexane:EtOAc fractions (e.g., 40-60% EtOAc).

The combined, enriched fractions from VLC are further purified using gravity or flash column chromatography, which offers higher resolution.

Sources

- 1. (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop(e)azulene-4,7-diol | C15H26O2 | CID 14312736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,10-Aromadendranediol | 70051-38-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. compoundchem.com [compoundchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

4,10-Aromadendranediol biological activity and pharmacology

An In-Depth Technical Guide to the Biological Activity and Pharmacology of 4,10-Aromadendranediol

Prepared by: Gemini, Senior Application Scientist

Abstract

4,10-Aromadendranediol is a naturally occurring sesquiterpenoid alcohol with a complex tricyclic structure. Isolated from a variety of plant species and at least one marine coral, this molecule has emerged as a compound of significant interest, primarily for its pronounced neurotrophic and neuroprotective activities. The most well-documented biological function of 4,10-Aromadendranediol is its ability to induce neuritogenesis in neuronal cells through the activation of the extracellular signal-regulated kinase (ERK) pathway. Furthermore, preclinical studies in animal models of Alzheimer's disease suggest a neuroprotective role, linked to the enhancement of endogenous antioxidant mechanisms. While its chemical class suggests potential for broader pharmacological activities—including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects—the current body of scientific literature is heavily focused on its neuropharmacology, leaving these other areas largely unexplored. This guide provides a comprehensive overview of the established biological activities of 4,10-Aromadendranediol, details the underlying molecular mechanisms, presents robust experimental protocols for its study, and identifies critical gaps in current knowledge to guide future research and drug development efforts.

Introduction: The Profile of a Promising Sesquiterpenoid

4,10-Aromadendranediol is a member of the aromadendrane class of sesquiterpenoids, characterized by a fused tricyclic system comprising a five-membered, a seven-membered, and a cyclopropane ring. This rigid and stereochemically rich scaffold is the basis for its specific interactions with biological targets.

Natural Sources: This compound has been isolated from a diverse range of natural sources, indicating its distribution across different biological kingdoms. Notable sources include:

-

Plants: Baccharis gaudichaudiana[1], Hedyosmum brasiliense Mart., Neolitsea hiiranensis, Panax ginseng, and the Amazonian tree Xylopia brasiliensis.

-

Marine Life: The soft coral Sinularia mayi.

The presence of 4,10-Aromadendranediol in extracts used in traditional Brazilian and Chinese folk medicine for sedative and analgesic purposes hints at a history of human interaction with its biological effects, albeit in complex mixtures.[2]

Established Neuropharmacological Activity

The most compelling and thoroughly investigated therapeutic potential of 4,10-Aromadendranediol lies in its effects on the central nervous system. Research strongly supports its role in promoting neuronal growth and protecting against neurodegenerative insults.

Induction of Neuritogenesis

The primary mechanism through which 4,10-Aromadendranediol exerts its neurotrophic effects is by inducing neuritogenesis—the growth of new neurites (axons and dendrites) from neurons. This is a critical process for neuronal development, repair, and the formation of synaptic connections.

In vitro studies have consistently demonstrated that 4,10-Aromadendranediol significantly enhances neurite outgrowth in various neuronal cell models.[1]

-

In NGF-treated PC12 cells and N1E115 neuroblastoma cells, treatment with 4,10-Aromadendranediol (at concentrations of 1 and 10 µmol/L) leads to a significant, time-dependent increase in the length of neurites.[1]

-

In cultured primary cortical neurons, a more physiologically relevant model, the compound (at 5 and 10 µmol/L) not only increases neurite length but also enhances the complexity of neuronal morphology by increasing the number of neurites and their branching points (bifurcations).[1]

These findings are particularly relevant for the development of therapies aimed at remodeling neural networks following brain injury or in the context of neurodegenerative diseases where neuronal connectivity is lost.[1]

Table 1: Summary of Effective Concentrations of 4,10-Aromadendranediol in Neuritogenesis Assays

| Cell Model | Concentration (µmol/L) | Observed Effect | Reference |

| NGF-treated PC12 Cells | 1, 10 | Significant enhancement of neurite outgrowth | [1] |

| N1E115 Cells | 1, 10 | Significant enhancement of neurite outgrowth | [1] |

| Primary Cortical Neurons | 5, 10 | Increased neurite length, number, and bifurcations | [1] |

Mechanism of Action: Activation of the ERK Signaling Pathway

The pro-neuritogenic effects of 4,10-Aromadendranediol are not arbitrary but are mediated by a well-defined signaling cascade. The compound activates the MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival in the nervous system.[1][3]

The proposed signaling pathway is as follows:

-

ERK Phosphorylation: 4,10-Aromadendranediol (10 µmol/L) significantly increases the phosphorylation of ERK1/2, the key activation step in this pathway.[1]

-

GSK-3β Phosphorylation: Activated ERK1/2 then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a downstream target.[1]

-

β-Catenin Stabilization: Inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1]

-

Wnt Pathway Gene Expression: In the nucleus, β-catenin acts as a transcriptional co-activator, up-regulating the expression of genes associated with the Wnt signaling pathway, including the Wnt ligands Wnt3a and the Frizzled receptor Fzd1.[1]

-

Upregulation of Neurotrophic Factors: The pathway activation also leads to increased expression of Brain-Derived Neurotrophic Factor (BDNF), CREB, and the growth-associated protein GAP-43, all of which are crucial for neurite outgrowth and synaptic plasticity.[1]

This entire process can be blocked by a specific ERK1/2 inhibitor (PD98059), confirming that the ERK pathway is the primary mediator of the neurite outgrowth-promoting effect of 4,10-Aromadendranediol.[1]

Neuroprotection in an Animal Model of Alzheimer's Disease

Beyond promoting neuronal growth, Aromadendrane-4β,10α-diol (an isomer of 4,10-Aromadendranediol) has demonstrated neuroprotective effects in vivo. In a mouse model where Alzheimer's-like pathology is induced by the intracerebroventricular (i.c.v.) infusion of amyloid-beta peptide (Aβ1-42), the compound significantly ameliorates memory impairment.[4][5]

The mechanism of this protection appears to be linked to combating oxidative stress, a key pathological feature of Alzheimer's disease.[4][5][6]

-

Increased Antioxidant Enzymes: Treatment with the compound (1 µ g/mouse , i.c.v.) significantly increases the activity of key endogenous antioxidant enzymes, such as glutathione (GSH).[4][5]

-

Decreased Lipid Peroxidation: Correspondingly, it leads to a decrease in lipid peroxidation, a major form of oxidative damage to cell membranes caused by free radicals.[4][5]

This dual action—promoting neuronal repair via ERK activation and protecting existing neurons from oxidative damage—makes 4,10-Aromadendranediol a compelling candidate for multifaceted neurorestorative therapies.

Potential Pharmacological Activities: A Call for Investigation

While its neuropharmacology is increasingly well-defined, the broader biological activity of 4,10-Aromadendranediol remains largely uncharacterized. As a sesquiterpenoid, a class of natural products known for a wide array of bioactivities, it is highly probable that it possesses other therapeutic properties.[7] However, specific studies with quantitative data are currently lacking in the scientific literature.

Antioxidant and Anti-inflammatory Potential

Rationale: Many sesquiterpenoids exhibit antioxidant activity by directly scavenging free radicals or by upregulating antioxidant enzymes.[7] Similarly, anti-inflammatory effects are common, often through the modulation of signaling pathways like NF-κB or MAPK.[8] The observed increase in GSH activity in the Alzheimer's model provides indirect evidence of antioxidant potential.[4][5]

Current Status: Direct, quantitative assessment of these properties for 4,10-Aromadendranediol is not available in the reviewed literature.

Antimicrobial and Cytotoxic Potential

Rationale: Essential oils rich in sesquiterpenoids are frequently studied for their ability to inhibit the growth of bacteria and fungi.[4] Furthermore, many natural products, including terpenoids, are screened for their cytotoxic effects against cancer cell lines to identify potential new anticancer agents.[9]

Current Status: No published studies detailing the minimum inhibitory concentrations (MIC) against microbial panels or the half-maximal inhibitory concentrations (IC50) against cancer cell lines for 4,10-Aromadendranediol were identified.

Table 2: Status of Pharmacological Screening for 4,10-Aromadendranediol

| Activity | Assay Type | Key Metrics | Status |

| Antioxidant | DPPH Radical Scavenging | IC50 | Not Reported |

| Anti-inflammatory | Protein Denaturation Inhibition | IC50 | Not Reported |

| Carrageenan-induced Paw Edema | % Inhibition | Not Reported | |

| Antimicrobial | Broth Microdilution | MIC | Not Reported |

| Cytotoxic | MTT Assay on Cancer Cell Lines | IC50 | Not Reported |

Methodologies and Experimental Protocols

To facilitate further research, this section provides detailed, field-standard protocols for evaluating the key biological activities of 4,10-Aromadendranediol.

Protocol: Neurite Outgrowth Assay in N1E115 Cells

Objective: To quantify the effect of 4,10-Aromadendranediol on the promotion of neurite extension in a neuronal cell line.

Methodology Rationale: N1E115 cells are a well-established neuroblastoma line that readily differentiates and extends neurites in response to stimuli, making them an excellent model for screening and mechanistic studies of neuritogenesis.[1]

Step-by-Step Protocol:

-

Cell Seeding: Plate N1E115 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere for 24 hours.

-

Serum Starvation: Replace the growth medium with a low-serum differentiation medium (e.g., DMEM with 0.5% FBS) to induce a quiescent state and synchronize the cells.

-

Compound Treatment: Prepare stock solutions of 4,10-Aromadendranediol in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25 µM) in the differentiation medium. Add the treatment solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Retinoic Acid).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Imaging: Capture images of multiple random fields per well using an inverted microscope with phase-contrast optics.

-

Quantification:

-

A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.

-

Using image analysis software (e.g., ImageJ with the NeuronJ plugin), measure the length of the longest neurite for at least 100 cells per condition.

-

Calculate the percentage of neurite-bearing cells and the average neurite length.

-

-

Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine the significance of the compound's effect compared to the vehicle control.

Protocol: Western Blot for ERK1/2 Phosphorylation

Objective: To determine if 4,10-Aromadendranediol activates the ERK pathway by detecting the phosphorylated form of ERK1/2.

Methodology Rationale: Western blotting is the gold-standard technique for detecting specific proteins and their post-translational modifications, such as phosphorylation, providing direct evidence of signaling pathway activation.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture and treat cells (e.g., N1E115 or primary neurons) with 4,10-Aromadendranediol for a short duration (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-